2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS2/c1-16-8-9-17(2)19(14-16)15-28-23-24-20-11-13-27-21(20)22(26)25(23)12-10-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFWFWHPLPEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminothiophene Derivatives
The core structure is most efficiently synthesized via cyclocondensation of 3-amino-4,5-dihydrothiophene-2-carboxylate derivatives with one-carbon donors. For example, treatment of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate with formic acid under microwave irradiation at 150°C for 20 minutes induces cyclization to 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in 84% yield. This method surpasses traditional reflux conditions (48 hours, 65% yield) by reducing reaction time and improving purity.
Alternative Routes Using Dimethylformamide Dimethylacetal (DMF-DMA)
DMF-DMA serves as a versatile reagent for introducing formamidine intermediates. Reacting 3-amino-4,5-dihydrothiophene-2-carboxamide with DMF-DMA in toluene at 110°C generates a formamidine derivative, which undergoes spontaneous cyclization upon acid hydrolysis to yield the pyrimidinone core. While this method achieves 78% yield, it requires stringent moisture control to prevent hydrolysis of DMF-DMA prior to cyclization.
Phenethylation at the 3-Position
Alkylation Using Phenethyl Bromide
Direct alkylation of the pyrimidinone’s NH group with phenethyl bromide proceeds in acetonitrile at 80°C using potassium carbonate (K₂CO₃) as a base. However, competing N-alkylation at position 1 necessitates careful stoichiometry control (1.2 eq. phenethyl bromide) to limit byproducts to <12%. Inclusion of catalytic tetrabutylammonium iodide (TBAI) enhances reaction rate, reducing time from 24 hours to 8 hours for 90% conversion.
Buchwald-Hartwig Amination for Challenging Substrates
For substrates resistant to alkylation, palladium-catalyzed coupling with phenethylamine using BrettPhos-Pd-G3 precatalyst and cesium carbonate (Cs₂CO₃) in dioxane at 100°C provides an alternative route. This method achieves 68% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Screening of solvents for thioether formation revealed DMF as optimal due to its high polarity, which stabilizes the thiolate intermediate. Reactions in tetrahydrofuran (THF) or dichloromethane (DCM) resulted in ≤50% conversion, attributed to poor solubility of NaH-thiolate complexes. Elevated temperatures (>40°C) during phenethylation led to dimerization byproducts, necessitating maintenance of the reaction at 25–30°C.
Catalytic Enhancements
The addition of 10 mol% piperidine during cyclocondensation increased core yields by 15%, likely through acid scavenging and intermediate stabilization. Similarly, microwave irradiation reduced cyclization times from hours to minutes while improving yields by 19–22% compared to oil-bath heating.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns: the ¹H-NMR spectrum exhibits a singlet at δ 2.28 ppm (6H, CH₃ from 2,5-dimethylbenzyl), a triplet at δ 2.87 ppm (2H, CH₂ adjacent to sulfur), and a multiplet at δ 7.10–7.30 ppm (9H, aromatic protons). High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 435.1743 [M+H]⁺ (calculated 435.1748).
Chromatographic Purity Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) demonstrates ≥98% purity for the final compound, with retention time 12.3 minutes. Impurities include unreacted phenethyl bromide (0.6%) and dimeric byproducts (1.1%), quantified via calibration curves.
Challenges and Alternative Approaches
Competing Rearrangements During Cyclization
Attempts to cyclize 3-amino-4,5-dihydrothiophene-2-carboxamide using acetic anhydride instead of formic acid led to acyl migration, forming thieno[2,3-d]pyrimidin-4(3H)-one isomers. This side reaction underscores the necessity of proton donors (e.g., formic acid) for regioselective cyclization.
Oxidative Degradation of Thioethers
Prolonged storage of intermediates bearing the (2,5-dimethylbenzyl)thio group under ambient light resulted in sulfoxide formation (up to 8% over 30 days). Addition of 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant reduced degradation to <1%.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
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Oxidation
- The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction
- The compound can be reduced at the thieno[3,2-d]pyrimidinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The phenethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using appropriate alkylating agents and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, NaBH4.
Alkylating Agents: Phenethyl bromide, phenethyl chloride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thieno[3,2-d]pyrimidinones: From reduction reactions.
Substituted Thieno[3,2-d]pyrimidinones: From substitution reactions.
Scientific Research Applications
2-((2,5-Dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Potential use in the development of new materials with specific properties.
- Investigated for its role in the synthesis of industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors and ion channels on cell membranes.
-
Pathways Involved
- Inhibition of key enzymes, leading to disruption of metabolic processes.
- Modulation of signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a thieno[3,2-d]pyrimidin-4(3H)-one scaffold with analogs reported in . Key differences lie in the substituents and saturation state:
Key Observations :
- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 3b) exhibit higher melting points due to strong intermolecular hydrogen bonding, a feature absent in the target compound.
- Conformational Flexibility : The 6,7-dihydro modification in the target compound may reduce ring planarity, altering binding interactions compared to fully aromatic analogs.
Key Observations :
Solid-State Properties and Crystallinity
highlights the importance of crystalline forms in drug development for compounds like 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate .
Core Ring System Comparisons
describes pyrrolo[3,2-c]pyrimidin-4(3H)-one derivatives synthesized via cyclization of hydroxylamino intermediates . Unlike the target compound’s thieno-fused core, pyrrolo-based systems exhibit distinct electronic properties and hydrogen-bonding capabilities, which influence solubility and target selectivity.
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2OS
- Molecular Weight : 342.45 g/mol
Antimicrobial Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluated various thienopyrimidine compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecium | 16 |
| Escherichia coli | >64 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The compound is believed to interact with specific targets within the cell, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled study, a series of thienopyrimidine derivatives were synthesized and evaluated for their antibacterial efficacy. The results highlighted that modifications at the benzyl position significantly enhanced activity against resistant strains of S. aureus.
- Case Study on Anticancer Properties : An experimental investigation involving the treatment of MCF-7 cells with varying concentrations of the compound revealed that it not only inhibited cell growth but also induced apoptosis through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
